molecular formula C27H32N2O5 B11091821 1,5-Diethyl-3,7-bis-(4-methoxy-benzoyl)-3,7-diaza-bicyclo[3.3.1]nonan-9-one

1,5-Diethyl-3,7-bis-(4-methoxy-benzoyl)-3,7-diaza-bicyclo[3.3.1]nonan-9-one

Cat. No.: B11091821
M. Wt: 464.6 g/mol
InChI Key: QHOUPFHXJUWWDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,5-Diethyl-3,7-bis-(4-methoxy-benzoyl)-3,7-diaza-bicyclo[331]nonan-9-one is a complex organic compound characterized by its unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,5-Diethyl-3,7-bis-(4-methoxy-benzoyl)-3,7-diaza-bicyclo[3.3.1]nonan-9-one typically involves multiple steps, including the formation of the bicyclic core and subsequent functionalization. Common synthetic routes may include:

    Cyclization reactions: These are used to form the bicyclic core structure.

    Benzoylation reactions:

    Methoxylation reactions: These introduce methoxy groups to the benzoyl rings.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This can include:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Temperature control: Maintaining optimal temperatures to favor desired reactions.

    Purification techniques: Employing methods such as recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

1,5-Diethyl-3,7-bis-(4-methoxy-benzoyl)-3,7-diaza-bicyclo[3.3.1]nonan-9-one can undergo various chemical reactions, including:

    Oxidation: This can lead to the formation of oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: Substitution reactions can replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as halogens or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1,5-Diethyl-3,7-bis-(4-methoxy-benzoyl)-3,7-diaza-bicyclo[3.3.1]nonan-9-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1,5-Diethyl-3,7-bis-(4-methoxy-benzoyl)-3,7-diaza-bicyclo[3.3.1]nonan-9-one involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme inhibition: The compound may inhibit certain enzymes, affecting biochemical pathways.

    Receptor binding: It may bind to specific receptors, modulating cellular responses.

    Signal transduction: The compound may influence signal transduction pathways, altering cellular functions.

Comparison with Similar Compounds

Similar Compounds

    1,5-Dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one: A structurally similar compound with different substituents.

    3,7-Bis(4-methoxybenzyl)-3,7-diazatricyclo[4.2.2.2(2,5)]dodeca-9,11-diene-4,8-dione: Another related compound with a tricyclic structure.

Uniqueness

1,5-Diethyl-3,7-bis-(4-methoxy-benzoyl)-3,7-diaza-bicyclo[3.3.1]nonan-9-one is unique due to its specific combination of functional groups and bicyclic structure, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C27H32N2O5

Molecular Weight

464.6 g/mol

IUPAC Name

1,5-diethyl-3,7-bis(4-methoxybenzoyl)-3,7-diazabicyclo[3.3.1]nonan-9-one

InChI

InChI=1S/C27H32N2O5/c1-5-26-15-28(23(30)19-7-11-21(33-3)12-8-19)17-27(6-2,25(26)32)18-29(16-26)24(31)20-9-13-22(34-4)14-10-20/h7-14H,5-6,15-18H2,1-4H3

InChI Key

QHOUPFHXJUWWDC-UHFFFAOYSA-N

Canonical SMILES

CCC12CN(CC(C1=O)(CN(C2)C(=O)C3=CC=C(C=C3)OC)CC)C(=O)C4=CC=C(C=C4)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.